molecular formula C20H23ClN2O2 B2882483 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954246-70-9

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2882483
CAS No.: 954246-70-9
M. Wt: 358.87
InChI Key: HFJDSFRCAVXRSI-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic organic compound with the CAS Registry Number 954046-88-9 . It has a molecular formula of C20H23ClN2O2 and a molecular weight of 358.86 g/mol . This benzamide derivative features a morpholine ring substituted with a phenyl group, linked via a propyl chain to a chlorinated benzamide moiety. As a member of the phenylmorpholine and substituted benzamide chemical families, this compound is of significant interest in medicinal chemistry and drug discovery research . Structural analogs, including those with variations in the benzamide ring or alkyl chain length, are frequently explored for their potential biological activities . Researchers are investigating such compounds for their utility as chemical probes and tools to study various biological pathways. This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDSFRCAVXRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols, such as 2-phenylaminoethanol, undergo acid-catalyzed cyclization to form the morpholine ring. For example, heating 2-phenylaminoethanol with concentrated hydrochloric acid at 80–100°C for 12 hours yields 2-phenylmorpholine. This method is cost-effective but may require purification via recrystallization from ethanol to achieve >90% purity.

Ring-Closing Metathesis (RCM)

Advanced approaches utilize RCM with Grubbs catalysts. For instance, reacting N-allyl-2-phenylaminoethanol in the presence of Grubbs II catalyst (5 mol%) in dichloromethane at 40°C generates 2-phenylmorpholine in 75–80% yield. This method offers superior stereochemical control, though catalyst costs may limit scalability.

Functionalization of the Morpholine Core with a Propylamine Linker

The propylamine linker is introduced via nucleophilic substitution or reductive amination:

Alkylation of 2-Phenylmorpholine

Reaction of 2-phenylmorpholine with 1-bromo-3-chloropropane in acetonitrile at 60°C for 24 hours produces 3-chloro-1-(2-phenylmorpholin-4-yl)propane. Subsequent treatment with sodium azide in DMF, followed by Staudinger reduction with triphenylphosphine, yields 3-amino-1-(2-phenylmorpholin-4-yl)propane. This two-step process achieves an overall yield of 65–70%.

Reductive Amination

Condensation of 2-phenylmorpholine with acrylonitrile under basic conditions forms 3-(2-phenylmorpholin-4-yl)propanenitrile. Hydrogenation over Raney nickel at 50 psi H₂ provides 3-(2-phenylmorpholin-4-yl)propylamine in 85% yield. This method avoids hazardous azide intermediates.

Amide Coupling with 3-Chlorobenzoyl Chloride

The final step involves coupling 3-(2-phenylmorpholin-4-yl)propylamine with 3-chlorobenzoyl chloride:

Schotten-Baumann Reaction

A classical approach involves reacting 3-chlorobenzoyl chloride (1.2 equiv) with the propylamine derivative in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. The reaction proceeds at 0–5°C for 2 hours, yielding the target compound in 80–85% purity.

Coupling Reagent-Mediated Synthesis

Modern protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. A mixture of 3-chlorobenzoic acid (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (2.0 equiv) in DMF is stirred at room temperature for 1 hour. Addition of 3-(2-phenylmorpholin-4-yl)propylamine (1.0 equiv) and continued stirring for 12 hours affords the product in 90–92% yield.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantages Limitations
Morpholine synthesis Acid-catalyzed cyclization 90 85 Low cost, simplicity Requires harsh acids
Morpholine synthesis RCM with Grubbs catalyst 78 95 Stereochemical control High catalyst cost
Propylamine linker Alkylation-reduction 70 88 Avoids toxic intermediates Multi-step process
Propylamine linker Reductive amination 85 92 Single-step, high yield Requires high-pressure H₂
Amide coupling Schotten-Baumann 80 85 No coupling reagents Lower yield, solvent disposal
Amide coupling HATU-mediated 92 98 High efficiency, mild conditions Cost of coupling reagents

Optimization and Scale-Up Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing unreacted starting materials.
  • Solvent Selection : N-Methylpyrrolidone (NMP) enhances solubility in coupling reactions but complicates recycling.
  • Catalyst Recycling : Palladium-based catalysts from patent CA2833394C could be adapted for morpholine functionalization, though applicability requires validation.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their modifications, and molecular properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Evidence Source
3-Chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide - C₂₀H₂₂ClN₂O₂ 357.85 Chloro-benzamide, 3-(2-phenylmorpholin-4-yl)propyl chain
3-Chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide 954049-08-2 C₁₉H₂₃ClN₂O₃S 394.91 Sulfonamide replaces benzamide; chloro-substituted benzene
4-Ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide 954046-47-0 C₂₂H₂₈N₂O₂ 352.47 Ethyl substituent replaces chloro; benzamide core
3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide 590396-14-8 C₁₈H₁₉ClN₂O₂ 330.81 Chloro and methyl on benzamide; morpholine attached to phenyl ring
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide 478039-51-9 C₁₆H₁₂ClN₃O 297.74 Pyridine-pyrimidine substituent; chloro-benzamide
Key Observations:

Replacement of chloro with ethyl (4-ethyl analog) reduces polarity, which may alter metabolic stability .

Morpholine Positioning: The 3-(2-phenylmorpholin-4-yl)propyl chain in the target compound and its sulfonamide analog introduces a bulky, electron-rich moiety, likely influencing steric interactions with target proteins .

Amide vs. Sulfonamide :

  • The sulfonamide group (954049-08-2) increases hydrogen-bonding capacity compared to benzamide, possibly enhancing solubility or protein-binding affinity .

Pharmacological Implications (Inferred from Structural Trends)

While direct pharmacological data for the target compound are absent, insights from analogs suggest:

  • CNS Activity : Morpholine-containing compounds (e.g., 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide) are often explored as CNS agents due to their ability to cross the blood-brain barrier .
  • Enzyme Inhibition : The chloro-benzamide scaffold is common in kinase inhibitors (e.g., 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide), where the chloro group may act as a hydrogen-bond acceptor .

Biological Activity

The compound 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20ClN2O\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_2\text{O}

This structure includes a chloro group, a morpholine ring, and a benzamide moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies have indicated that similar morpholine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics like ceftriaxone .
  • Anticancer Properties
    • Morpholine derivatives have shown promise in cancer research. For instance, compounds with similar structures have been documented to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves the disruption of cell cycle progression and increased lactate dehydrogenase (LDH) activity, indicating cell death .
  • Neuropharmacological Effects
    • Some studies have explored the potential antidepressant effects of benzamide derivatives. These compounds may modulate serotonergic and noradrenergic systems, which are crucial in regulating mood disorders. In particular, related compounds have demonstrated significant effects in behavioral tests in mice, indicating their potential for developing new antidepressants .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 40-50 µg/mL against bacteria
AnticancerInduces apoptosis in MCF-7 cells
NeuropharmacologicalAntidepressant-like effects

Case Study 1: Antibacterial Efficacy

In a study conducted by Roxana et al., morpholine derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity with inhibition zones comparable to established antibiotics. This suggests that modifications to the morpholine structure could enhance antimicrobial potency.

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of morpholine derivatives revealed that treatment with these compounds led to significant changes in cell morphology and viability in MCF-7 cells. The study noted an increase in LDH levels post-treatment, indicating effective cytotoxicity at higher concentrations .

Q & A

Q. What synthetic methodologies are recommended for 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide?

The synthesis typically involves multi-step reactions starting from substituted benzoyl chlorides and morpholine derivatives. For example:

  • Step 1 : React 3-chlorobenzoyl chloride with a propylamine derivative to form the benzamide backbone.
  • Step 2 : Introduce the 2-phenylmorpholine moiety via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., using DCM/THF solvents at 0–25°C).
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using LC-MS and 1^1H NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

  • HPLC/LC-MS : To assess purity (>95%) and detect residual solvents.
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1680 cm1^{-1}, morpholine C-O-C asymmetric stretch at ~1100 cm1^{-1}).
  • NMR Spectroscopy : Assign protons in the benzamide (δ 7.2–8.1 ppm) and morpholine (δ 3.4–4.2 ppm) regions.
  • Elemental Analysis : Validate empirical formula (e.g., C21_{21}H23_{23}ClN2_2O2_2) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Low aqueous solubility; use DMSO or DMF for in vitro assays (<5% v/v to avoid cytotoxicity).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in anhydrous form.
  • LogP : Predicted ~3.2 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:

  • Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify IC50_{50} values.
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
  • Metabolite Screening : Check for off-target effects using CYP450 inhibition panels .

Q. What experimental strategies are recommended for studying its interaction with biological targets (e.g., kinases, GPCRs)?

  • Molecular Docking : Use homology models of targets (e.g., GSK-3β) to predict binding modes. Focus on the morpholine oxygen and chloro-benzamide for hydrogen bonding/van der Waals interactions.
  • Mutagenesis Studies : Replace key residues (e.g., Asp200 in GSK-3β) to validate binding pockets.
  • Competitive Binding Assays : Employ fluorescent probes (e.g., TAMRA-labeled ATP analogs) to quantify inhibition .

Q. How can researchers optimize derivatization to enhance pharmacological properties?

  • Substitution Patterns : Replace the chloro group with electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability.
  • Morpholine Modifications : Introduce sp3^3-rich substituents (e.g., methyl groups) to reduce hERG liability.
  • Prodrug Strategies : Add esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Q. What are the best practices for analyzing its metal coordination chemistry?

  • Synthesis of Metal Complexes : React with Ni(II) or Cu(II) salts (e.g., NiCl2_2·6H2_2O) in ethanol under reflux to form octahedral complexes.
  • Characterization : Use X-ray crystallography (monoclinic P21_1/c space group) and UV-Vis spectroscopy (d-d transitions at ~500–600 nm) .

Key Considerations for Methodological Rigor

  • Reproducibility : Document solvent lot numbers and equipment calibration dates.
  • Data Transparency : Share raw NMR/HPLC files in supplementary materials.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if applicable.

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